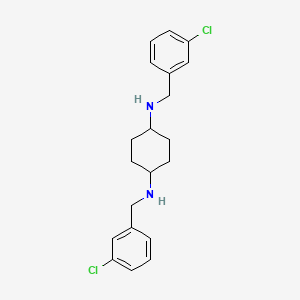

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine

CAS No.: 1353987-18-4

Cat. No.: VC8234317

Molecular Formula: C20H24Cl2N2

Molecular Weight: 363.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353987-18-4 |

|---|---|

| Molecular Formula | C20H24Cl2N2 |

| Molecular Weight | 363.3 |

| IUPAC Name | 1-N,4-N-bis[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine |

| Standard InChI | InChI=1S/C20H24Cl2N2/c21-17-5-1-3-15(11-17)13-23-19-7-9-20(10-8-19)24-14-16-4-2-6-18(22)12-16/h1-6,11-12,19-20,23-24H,7-10,13-14H2 |

| Standard InChI Key | LLOHHUTUYLQXSO-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1NCC2=CC(=CC=C2)Cl)NCC3=CC(=CC=C3)Cl |

| Canonical SMILES | C1CC(CCC1NCC2=CC(=CC=C2)Cl)NCC3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine features a cyclohexane ring with two amine groups at opposing positions (1 and 4), each bonded to a 3-chlorobenzyl substituent. The chair conformation of the cyclohexane ring minimizes steric strain, while the chlorobenzyl groups introduce electron-withdrawing effects that influence reactivity . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄Cl₂N₂ | |

| Molecular Weight | 363.32 g/mol | |

| Exact Mass | 362.132 Da | |

| Topological Polar Surface Area | 24.06 Ų | |

| LogP (Partition Coefficient) | 5.97 |

The compound’s high LogP value underscores its lipophilic nature, which may enhance its ability to traverse biological membranes . The presence of chlorine atoms on the benzyl groups contributes to its stability and potential for electrophilic aromatic substitution reactions, while the amine functionalities enable participation in nucleophilic reactions or hydrogen bonding .

Synthesis and Manufacturing

The synthesis of N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine typically involves multi-step organic reactions. A common approach involves the alkylation of cyclohexane-1,4-diamine with 3-chlorobenzyl chloride. Patent WO2004013090A1 outlines a related methodology for cyclohexane derivatives, wherein nucleophilic substitution reactions are employed to attach aromatic groups to the amine sites . For instance, the reaction of cyclohexane-1,4-diamine with 3-chlorobenzyl bromide in the presence of a base like potassium carbonate yields the target compound after purification .

Critical steps in the synthesis include:

-

Amine Protection: Temporary protection of amine groups to prevent undesired side reactions.

-

Alkylation: Reaction with 3-chlorobenzyl halides under controlled conditions.

-

Deprotection and Purification: Removal of protecting groups followed by chromatography or crystallization .

Challenges in synthesis include managing steric hindrance from the bulky benzyl groups and ensuring regioselectivity. Analytical techniques such as NMR and mass spectrometry are essential for verifying structural integrity. For example, characteristic NMR signals include aromatic proton resonances near 7.3 ppm and methylene protons adjacent to nitrogen at ~3.7 ppm .

Industrial and Regulatory Considerations

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine falls under HS code 2921590090, classified as "other aromatic polyamines and their derivatives" . Regulatory guidelines mandate proper handling due to potential toxicity, though specific safety data (e.g., LD₅₀) remain under investigation. Industrial applications span:

-

Pharmaceutical Intermediates: As a precursor in antimicrobial drug synthesis.

-

Polymer Chemistry: Participation in cross-linking reactions to produce high-performance resins .

Tariff rates for this compound include a 6.5% Most Favored Nation (MFN) rate and a 30.0% general tariff, reflecting its specialized use .

Future Research Directions

Despite progress in characterizing N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine, gaps persist in understanding its pharmacokinetics and long-term toxicity. Future studies should focus on:

-

Mechanistic Studies: Elucidating precise molecular targets using X-ray crystallography or molecular docking.

-

Derivatization: Synthesizing analogs with modified substituents to optimize activity and reduce toxicity.

-

In Vivo Testing: Evaluating efficacy and safety in animal models to advance therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume